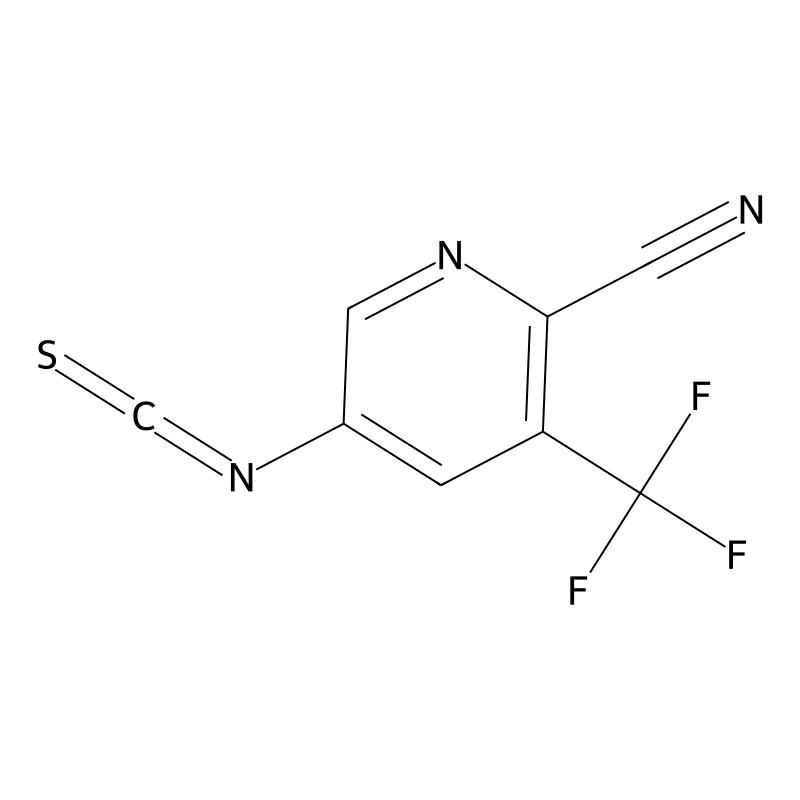

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile” is a chemical compound with the molecular formula C8H2F3N3S and a molecular weight of 229.18 . It’s a light yellow to brown powder .

The synthesis of “5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile” can be accomplished by reacting “3-(Trifluoromethyl)picolinonitrile-2-amine” with thiophosgene in dimethyl sulfoxide .

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula and a molecular weight of 229.18 g/mol. This compound features a trifluoromethyl group and an isothiocyanate functional group attached to a picolinonitrile scaffold, which contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for diverse applications in organic synthesis and medicinal chemistry.

- Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of thiourea derivatives.

- Addition Reactions: The compound can react with amines to form addition products, particularly thiourea derivatives.

Common Reagents and Conditions- Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

- Solvents: Typical solvents used in reactions include chloroform, dichloromethane, and N,N-dimethylacetamide.

- Reaction Conditions: Reactions are generally performed at room temperature or slightly elevated temperatures under inert atmospheres .

Research indicates that 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile has potential biological activity due to its ability to interact with various biological targets. Its isothiocyanate group is known for exhibiting anticancer properties by modifying biomolecules through electrophilic attack. Additionally, compounds with similar structures have been studied for their roles in inhibiting specific enzymes related to diseases such as cancer and autoimmune disorders.

The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. The general procedure includes:

- Dissolving 5-amino-3-(trifluoromethyl)picolinonitrile in chloroform.

- Adding water and N,N-dimethylacetamide while stirring.

- Gradually introducing thiophosgene to the mixture.

- Separating the organic layer, drying it over magnesium sulfate, and concentrating it to yield the desired product .

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile serves multiple purposes across various fields:

- Organic Synthesis: It acts as a building block for synthesizing diverse heterocyclic compounds.

- Pharmaceutical Development: The compound is utilized in creating bioactive molecules with potential therapeutic effects.

- Industrial Use: It is involved in producing specialty chemicals and advanced materials.

Studies on the interactions of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile with biological targets focus on its electrophilic nature, which allows it to modify proteins and other biomolecules. These interactions can lead to significant biological effects, including enzyme inhibition and alterations in cellular signaling pathways.

Several compounds share structural similarities with 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile:

| Compound Name | Unique Features |

|---|---|

| 5-Amino-3-(trifluoromethyl)picolinonitrile | Contains an amino group; different reactivity due to amino substitution |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Contains a nitro group; distinct electronic properties affecting biological activity |

| 3-Trifluoromethylpyridine | Lacks isothiocyanate; primarily used in organic synthesis |

| 2-Hydroxy-3-trifluoromethylpyridine | Hydroxy group alters reactivity; used in medicinal chemistry |

| 3-(Trifluoromethyl)-2-pyridinecarbonitrile | Similar nitrile functionality; different applications in material science |

Uniqueness: The uniqueness of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile lies in its combination of both an isothiocyanate group and a trifluoromethyl group on the picolinonitrile framework, imparting distinct reactivity and properties that make it valuable for various synthetic applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Corrosive;Irritant